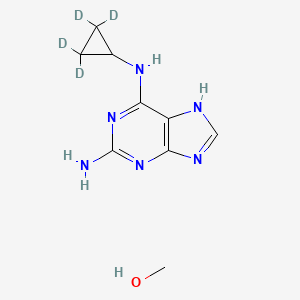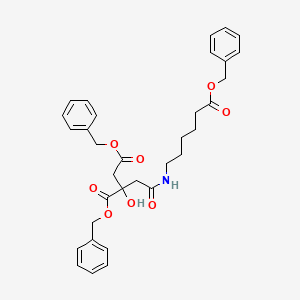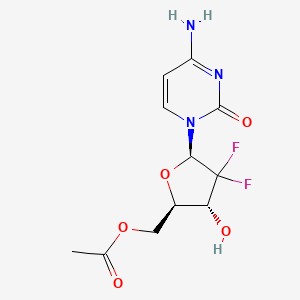
5-O-Acetyl Gemcitabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Acetyl Gemcitabine: is a derivative of Gemcitabine, a well-known nucleoside analog used in chemotherapy. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, lung, breast, and ovarian cancers. The acetylation at the 5-O position of Gemcitabine is aimed at improving its pharmacokinetic properties and enhancing its therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Acetyl Gemcitabine typically involves the acetylation of Gemcitabine. The process begins with the protection of the hydroxyl groups of Gemcitabine, followed by selective acetylation at the 5-O position. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out at room temperature for a specific duration to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 5-O-Acetyl Gemcitabine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Gemcitabine.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Hydrolysis: Gemcitabine.
Oxidation: Oxidized derivatives of Gemcitabine.
Substitution: Substituted derivatives of Gemcitabine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-O-Acetyl Gemcitabine is used in chemical research to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of nucleoside analogs. It serves as a model compound for developing new derivatives with improved therapeutic properties.
Biology: In biological research, this compound is used to investigate its mechanism of action at the cellular level. Studies focus on its uptake, metabolism, and interaction with cellular targets.
Medicine: The compound is explored for its potential use in chemotherapy. Research aims to determine its efficacy in treating various cancers and compare it with Gemcitabine.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It is also used in the formulation of drug delivery systems to enhance the bioavailability and stability of Gemcitabine.
Wirkmechanismus
5-O-Acetyl Gemcitabine exerts its effects by being converted into its active form, Gemcitabine triphosphate, within the cancer cells. This active form inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. Additionally, it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. The acetylation at the 5-O position is believed to enhance the compound’s stability and cellular uptake, leading to improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Gemcitabine: The parent compound, widely used in chemotherapy.
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Comparison:
Gemcitabine vs. 5-O-Acetyl Gemcitabine: this compound has an acetyl group at the 5-O position, which may enhance its pharmacokinetic properties compared to Gemcitabine.
Cytarabine vs. This compound: Both are nucleoside analogs, but Cytarabine lacks the acetyl group, which may affect its stability and cellular uptake.
Fludarabine vs. This compound: Fludarabine has a different structure and mechanism of action, but both are used in cancer treatment.
Eigenschaften
Molekularformel |
C11H13F2N3O5 |
|---|---|
Molekulargewicht |
305.23 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H13F2N3O5/c1-5(17)20-4-6-8(18)11(12,13)9(21-6)16-3-2-7(14)15-10(16)19/h2-3,6,8-9,18H,4H2,1H3,(H2,14,15,19)/t6-,8-,9-/m1/s1 |
InChI-Schlüssel |
HHTBRILJAHUJTL-FTLITQJKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


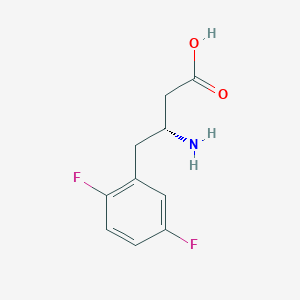
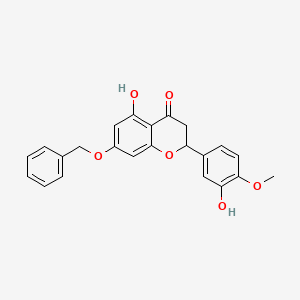
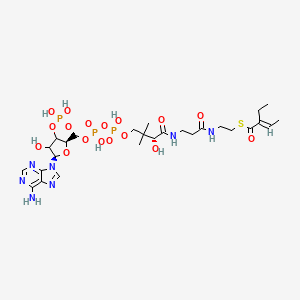
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
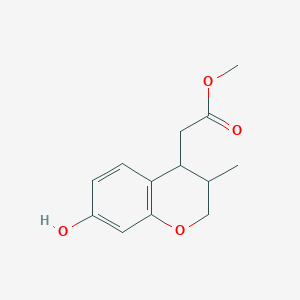
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
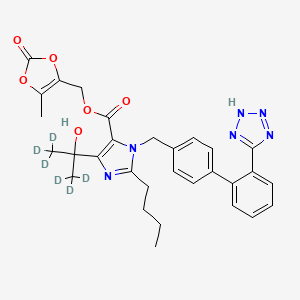
![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

